2-Ethyl-2,3-dihydro-1,3-benzothiazole
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Overview
Description
2-Ethyl-2,3-dihydro-1,3-benzothiazole is an organic compound belonging to the class of benzothiazoles. Benzothiazoles are bicyclic compounds consisting of a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2,3-dihydro-1,3-benzothiazole can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminobenzothiazole with ethyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-aminobenzothiazole and ethyl halide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or dimethylformamide.
Procedure: The mixture is heated under reflux for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2,3-dihydro-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzothiazole ring. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, amine derivatives.
Substitution: Halogenated, nitrated, and sulfonated benzothiazole derivatives.
Scientific Research Applications
2-Ethyl-2,3-dihydro-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties. It has shown activity against various bacterial and fungal strains.
Medicine: Explored for potential therapeutic applications, including as an anti-inflammatory and antidiabetic agent.
Industry: Utilized in the production of dyes, pigments, and rubber accelerators.
Mechanism of Action
The mechanism of action of 2-Ethyl-2,3-dihydro-1,3-benzothiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis. For example, it can inhibit the activity of certain enzymes involved in the inflammatory response, thereby reducing inflammation.
Comparison with Similar Compounds
2-Ethyl-2,3-dihydro-1,3-benzothiazole can be compared with other benzothiazole derivatives:
Similar Compounds: 2-Methylbenzothiazole, 2-Phenyl-2,3-dihydro-1,3-benzothiazole, 2-Mercaptobenzothiazole.
Uniqueness: The presence of the ethyl group at the 2-position of the benzothiazole ring imparts unique chemical and biological properties to this compound. This structural variation can influence its reactivity, solubility, and interaction with biological targets, making it distinct from other benzothiazole derivatives.
Properties
CAS No. |
72889-30-6 |
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Molecular Formula |
C9H11NS |
Molecular Weight |
165.26 g/mol |
IUPAC Name |
2-ethyl-2,3-dihydro-1,3-benzothiazole |
InChI |
InChI=1S/C9H11NS/c1-2-9-10-7-5-3-4-6-8(7)11-9/h3-6,9-10H,2H2,1H3 |
InChI Key |
QPDINLYPHRCUTL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1NC2=CC=CC=C2S1 |
Origin of Product |
United States |
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